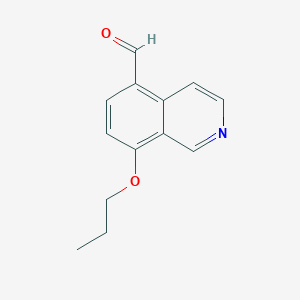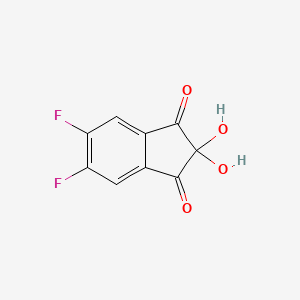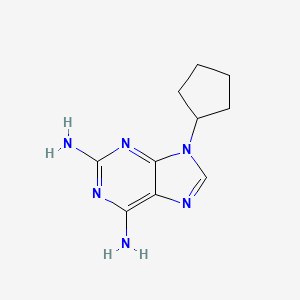
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a trimethylsilyl group attached to an ethanol backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated phenyl group makes it useful in the study of enzyme interactions and receptor binding studies.
Medicine: It serves as a precursor in the synthesis of various medicinal compounds, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the trimethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and processes, making the compound valuable in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-2-(trimethylsilyl)ethanol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
1-(4-Fluorophenyl)-2-(trimethylsilyl)propane: Has a propane backbone instead of ethanol, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct characteristics and applications.
Eigenschaften
Molekularformel |
C11H17FOSi |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-trimethylsilylethanol |
InChI |
InChI=1S/C11H17FOSi/c1-14(2,3)8-11(13)9-4-6-10(12)7-5-9/h4-7,11,13H,8H2,1-3H3 |
InChI-Schlüssel |
BAEWTUMOVQUONF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(C1=CC=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)

